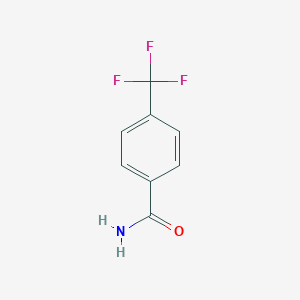

4-(Trifluoromethyl)benzamide

説明

Contextualization within Trifluoromethylated Organic Compounds

The introduction of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic potential. mdpi.com The trifluoromethyl group is highly electronegative, often described as intermediate between fluorine and chlorine. wikipedia.org This property can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate. mdpi.com

Key attributes that the trifluoromethyl group imparts include:

Increased Lipophilicity: This can improve a molecule's ability to permeate biological membranes. mdpi.com

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic breakdown, which can increase a drug's half-life. mdpi.com

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, like chlorine or a methyl group, to fine-tune the steric and electronic properties of a lead compound. wikipedia.org

The presence of the trifluoromethyl group in 4-(Trifluoromethyl)benzamide makes it a valuable scaffold for developing new molecules with desirable pharmacological properties. ontosight.aimdpi.com Many successful drugs, such as the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex), contain a trifluoromethyl group, highlighting its importance in drug design. wikipedia.org

Below is an interactive table detailing the properties of this compound:

| Property | Value |

| Chemical Formula | C8H6F3NO |

| Molecular Weight | 189.14 g/mol |

| IUPAC Name | This compound |

| Synonyms | p-(Trifluoromethyl)benzamide |

| CAS Number | 330-23-4 |

Significance of the Amide Moiety in Organic Synthesis and Biological Systems

The amide functional group (-CONH2) is a cornerstone of organic chemistry and is particularly vital in medicinal chemistry and biology. numberanalytics.comnumberanalytics.com Amide bonds are fundamental to the structure of peptides and proteins and are present in a vast number of pharmaceuticals. nih.govajchem-a.com

The significance of the amide moiety stems from several key characteristics:

Stability: Amide bonds are generally stable under physiological conditions, providing a reliable linkage within drug molecules. numberanalytics.comnumberanalytics.com

Hydrogen Bonding: Amides can act as both hydrogen bond donors and acceptors, which is crucial for their interaction with biological targets like enzymes and receptors. numberanalytics.comajchem-a.com

Conformational Influence: The planar nature of the amide bond, due to resonance, imparts a degree of rigidity to the molecular structure, which can be advantageous for binding to specific biological targets. numberanalytics.com

The combination of the trifluoromethyl group and the amide moiety in this compound creates a molecule with a unique profile of stability, reactivity, and potential for biological interactions. ontosight.ainumberanalytics.com

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives has explored a variety of applications, primarily in the field of medicinal chemistry. ontosight.ai The core structure of this compound serves as a versatile starting point for the synthesis of more complex molecules with a range of biological activities. ontosight.airesearchgate.net

Key research areas include:

Anticancer Agents: Derivatives of this compound have been investigated for their potential to inhibit cancer cell growth. nih.govijcce.ac.ir For example, certain analogues have shown potent inhibitory activity against receptor tyrosine kinases like EGFR. nih.gov

Hedgehog Signaling Pathway Inhibitors: A series of novel 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group were designed and found to be potent inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers. researchgate.netnih.gov One compound, in particular, exhibited a very low IC50 value of 1.44 nM. nih.gov

Antimicrobial and Anti-inflammatory Properties: Research has indicated that benzamide (B126) derivatives, including those with trifluoromethyl substituents, can exhibit antimicrobial and anti-inflammatory activities. ontosight.aiontosight.ai

Potassium Channel Blockers: A derivative of this compound has been synthesized and studied as a potential potassium channel blocker for the management of epilepsy. nih.gov

The synthesis of these derivatives often involves reactions at the amide nitrogen or modifications to the aromatic ring, demonstrating the versatility of the this compound scaffold in generating diverse chemical libraries for drug discovery. ontosight.aiasiaresearchnews.com

The table below summarizes some of the researched biological activities of this compound derivatives:

| Research Area | Target/Mechanism | Example Finding |

| Anticancer | Tyrosine Kinase Inhibition | Analogues showed 91% and 92% inhibition of EGFR at 10 nM. nih.gov |

| Anticancer | Hedgehog Signaling Pathway Inhibition | A derivative displayed an IC50 of 1.44 nM against the pathway. nih.gov |

| Anticancer | Cytotoxicity | Derivatives showed potent cytotoxic activity against prostate cancer cell lines (IC50 = 3-7 µM). ijcce.ac.ir |

| Neurological Disorders | Potassium Channel Blockade | An intermediate salt was synthesized as a potential antiepileptic drug. nih.gov |

Structure

2D Structure

特性

IUPAC Name |

4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJHBEDHLLBJFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172304 | |

| Record name | 4-(Trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1891-90-3 | |

| Record name | 4-(Trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1891-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1891-90-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(trifluoromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(TRIFLUOROMETHYL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD99SHH2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(Trifluoromethyl)benzamide

The preparation of this compound can be achieved through several well-established methods. These routes typically start from precursors like 4-(trifluoromethyl)benzoic acid or its corresponding acyl chloride.

A common and direct method for synthesizing this compound is the amidation of 4-(trifluoromethyl)benzoic acid. cymitquimica.com This reaction typically involves activating the carboxylic acid group to facilitate the nucleophilic attack by an amine. One approach involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent such as dimethylformamide (DMF). nih.gov For instance, the reaction of 4-(Trifluoromethyl)benzoic acid with (S)-(+)-2,3-dihydro-1H-pyrrolo[2,1-c] orgsyn.orgbeilstein-journals.orgbenzodiazepine-5,11(10H,11aH)-dione in the presence of DCC leads to the formation of an intermediate salt of N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-(trifluoromethyl)benzamide. nih.gov Another example is the esterification of salicylanilides with 4-(trifluoromethyl)benzoic acid using DCC as a coupling agent. mdpi.com

The general scheme for this amidation can be represented as:

CF₃C₆H₄COOH + RNH₂ → CF₃C₆H₄CONH-R + H₂O

This method is widely applicable and allows for the synthesis of a variety of N-substituted 4-(trifluoromethyl)benzamides by choosing the appropriate amine.

An alternative and often more reactive approach involves the use of 4-(trifluoromethyl)benzoyl chloride as the starting material. nih.gov This acyl chloride is highly susceptible to nucleophilic attack by amines, leading to the formation of the corresponding amide.

In some cases, the synthesis is a multi-step process. For example, a convenient, scalable preparation of N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide has been developed. orgsyn.org This procedure starts with the reaction of O-benzyl hydroxylamine (B1172632) hydrochloride with 4-(trifluoromethyl)benzoyl chloride to yield N-(benzyloxy)-4-(trifluoromethyl)benzamide. orgsyn.org This intermediate is then further functionalized. orgsyn.org The initial coupling step demonstrates the utility of the benzoyl chloride for creating the core amide structure.

A detailed multi-step synthesis of 4-bromo-2-(trifluoromethyl)benzonitrile (B62921) also illustrates this principle, where 4-bromo-2-(trifluoromethyl)benzoic acid is first converted to the more reactive 4-bromo-2-(trifluoromethyl)benzoyl chloride using thionyl chloride. guidechem.com This acyl chloride is then reacted with ammonia (B1221849) to form 4-bromo-2-(trifluoromethyl)benzamide. guidechem.com

To facilitate the coupling reaction between 4-(trifluoromethyl)benzoyl chloride and an amine, a base is often employed to neutralize the hydrochloric acid byproduct. A common procedure involves dissolving the amine, such as O-benzyl hydroxylamine hydrochloride, in a biphasic system of dichloromethane (B109758) (CH₂Cl₂) and water, with potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) serving as the base. orgsyn.orgorgsyn.org The 4-(trifluoromethyl)benzoyl chloride is then added dropwise to the stirred mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate. orgsyn.orgorgsyn.org The use of a base like triethylamine (B128534) in an anhydrous solvent such as toluene (B28343) is also a prevalent method. farmaciajournal.com

| Reactants | Base | Solvent | Product | Yield | Reference |

| O-benzyl hydroxylamine hydrochloride, 4-(Trifluoromethyl)benzoyl chloride | K₂CO₃ | CH₂Cl₂/H₂O | N-(Benzyloxy)-4-(trifluoromethyl)benzamide | 89% | orgsyn.org |

| N-(2-diethylaminoethyl)-2,6-dimethylaniline, Fluoro-trifluoromethyl-substituted acid chloride | Triethylamine | Toluene | N-(2-Diethylaminoethyl)-N-(2,6-dimethylphenyl)-benzamide | - | farmaciajournal.com |

Another synthetic route to a substituted benzamide (B126), specifically 2-nitro-4-(trifluoromethyl)benzamide, involves the partial hydrolysis of the corresponding nitrile, 2-nitro-4-(trifluoromethyl)benzonitrile (B1329358). google.com This transformation can be achieved using either acid or base catalysis. google.com

In the base-catalyzed method, 2-nitro-4-(trifluoromethyl)benzonitrile is treated with an inorganic base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in water. google.comvulcanchem.com Careful control of the reaction conditions, such as the amount of base and the temperature (e.g., 45–65°C), allows for the selective hydrolysis of the nitrile to the primary amide with high purity and yield, minimizing the formation of the corresponding carboxylic acid. google.comvulcanchem.com

For the acid-catalyzed hydrolysis, a strong acid like sulfuric acid is used. google.com The reaction of 2-nitro-4-(trifluoromethyl)benzonitrile with sulfuric acid, followed by workup involving extraction and washing, also affords 2-nitro-4-(trifluoromethyl)benzamide. google.com This method provides an alternative to base-catalyzed hydrolysis, particularly when base-sensitive functional groups are present in the molecule.

Coupling Reactions Involving Trifluoromethyl-Substituted Benzoyl Chlorides and Amines

Advanced Synthetic Strategies for Derivatives

Beyond the fundamental synthesis of this compound, advanced strategies are employed to create more complex derivatives with specific functionalities. These methods often leverage the reactivity of the initial benzamide core.

One such strategy involves the synthesis of N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide, a reagent useful for the late-stage editing of primary and secondary amines. orgsyn.org This multi-step synthesis begins with the formation of N-(benzyloxy)-4-(trifluoromethyl)benzamide, which is then chlorinated and subsequently reacted with sodium pivalate. orgsyn.org

Another advanced application is the synthesis of strongly acidic benzamide derivatives. For example, 4-Trifluoromethyl-N-((trifluoromethyl)sulfonyl)benzamide can be synthesized from 4-(trifluoromethyl)benzoyl chloride and trifluoromethanesulfonamide. beilstein-journals.org This highlights the use of this compound precursors in creating molecules with unique electronic properties.

The tables below provide a summary of the key compounds mentioned in this article.

Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-nitrogen bonds, and this compound serves as a viable coupling partner. Research has demonstrated an efficient system for the N-arylation of amides with aryl chlorides, which are often less reactive than their bromide or iodide counterparts. A catalyst system based on a specific biarylphosphine ligand with Pd(OAc)₂ has shown high efficacy. nih.gov

For instance, the reaction of this compound with 4-chlorotoluene, catalyzed by 1 mol% Pd(OAc)₂ and a biarylphosphine ligand, proceeds in t-BuOH at 110 °C to yield N-(p-tolyl)-4-(trifluoromethyl)benzamide. nih.gov This transformation is notably efficient, achieving a good yield in a significantly shorter reaction time (2 hours) compared to previously established methods that required 12 to 24 hours. nih.gov The conditions highlight the advances in catalyst development that enable the use of challenging substrates in cross-coupling chemistry. nih.gov

Table 1: Palladium-Catalyzed Cross-Coupling of this compound with 4-Chlorotoluene nih.gov

| Aryl Halide | Amide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 4-Chlorotoluene | This compound | Pd(OAc)₂ (1 mol%), Biarylphosphine Ligand (2.2 mol%) | K₃PO₄ | t-BuOH | 110 | 2 | N-(p-Tolyl)-4-(trifluoromethyl)benzamide | 80 |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the trifluoromethyl group can activate the aromatic ring of benzamide derivatives towards nucleophilic aromatic substitution (SNAr). evitachem.com This reactivity is particularly pronounced in derivatives bearing additional activating groups, such as halogens, on the aromatic core. While this compound itself is not primed for SNAr without a leaving group on the ring, its halogenated derivatives are effective substrates. beilstein-journals.org

For example, fluoro-substituted N-triflylbenzamides, which are structurally related to this compound, readily undergo SNAr reactions. beilstein-journals.org The N-triflyl group further enhances the electrophilicity of the aromatic ring, facilitating the displacement of a fluoride (B91410) ion by various nucleophiles. beilstein-journals.org This strategy allows for the introduction of diverse functionalities onto the benzamide scaffold. beilstein-journals.org The trifluoromethyl group on other derivatives has also been noted to engage in nucleophilic aromatic substitution reactions. evitachem.comsmolecule.com

Derivatization for Specific Applications (e.g., N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide)

A significant application of this compound is its use as a precursor for highly specialized reagents. A key example is the synthesis of N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide, also known as Levin's Reagent. enamine.net This anomeric amide is designed for the skeletal editing of complex molecules through the direct deletion of nitrogen from secondary amines. enamine.netchemistryviews.org The synthesis involves a multi-step process starting from the acylation of O-benzylhydroxylamine with 4-(trifluoromethyl)benzoyl chloride. orgsyn.orgorgsyn.org

The reaction between O-benzyl hydroxylamine hydrochloride and 4-(trifluoromethyl)benzoyl chloride in a biphasic system of CH₂Cl₂ and water with potassium carbonate as the base affords N-(Benzyloxy)-4-(trifluoromethyl)benzamide. orgsyn.orgorgsyn.org This intermediate is then chlorinated and subsequently reacted with a pivaloate salt to yield the final product. orgsyn.org

Table 2: Synthesis of N-(Benzyloxy)-4-(trifluoromethyl)benzamide orgsyn.orgorgsyn.org

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| O-Benzyl hydroxylamine hydrochloride | 4-(Trifluoromethyl)benzoyl chloride | K₂CO₃ | CH₂Cl₂ / H₂O | 0 °C to RT | 5 h | N-(Benzyloxy)-4-(trifluoromethyl)benzamide | 89-92 |

The structure of N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide is specifically optimized for its role in nitrogen deletion reactions. chemistryviews.orgorgsyn.org The reaction proceeds through the formation of a 1,1-diazene intermediate after the amine substrate attacks the electrophilic nitrogen of the reagent. orgsyn.org This intermediate then undergoes homolytic extrusion of dinitrogen (N₂), generating radical fragments that recombine to form a new carbon-carbon bond. orgsyn.orgacs.org The trifluoromethyl group plays a crucial electronic role, increasing the rate of the initial nucleophilic substitution reaction by making the benzamide moiety more electrophilic. orgsyn.orgorgsyn.org This enhancement is critical for the reagent's efficiency in activating secondary amines for the subsequent deletion cascade. acs.org

Reaction control is paramount in the design of the nitrogen deletion reagent. The bulky N-pivaloyl substituent ((CH₃)₃CCO-) was deliberately incorporated into the structure of N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide to prevent unwanted side reactions. orgsyn.org Specifically, its steric hindrance is designed to preclude N-acetylation of the amine substrates, which could otherwise compete with the desired nitrogen deletion pathway. orgsyn.orgorgsyn.org This strategic placement of a bulky group ensures the chemoselectivity of the reagent, directing its reactivity towards the intended skeletal editing transformation. orgsyn.org

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions and improving yields. While not specifically detailed for this compound itself in the provided context, the methodology is widely applied to the synthesis of its derivatives and related heterocyclic structures. nih.govijpsr.com For instance, the synthesis of various thiosemicarbazones and hydrazinothiazolylcoumarin derivatives is efficiently achieved under microwave irradiation. nih.gov Reactions that might take several hours under conventional heating can often be completed in minutes, such as the synthesis of 2-arylidenehydrazinocarbothioamides in 10 minutes at 80 °C. nih.gov This technique enhances reaction kinetics by efficiently and uniformly heating the reaction mixture, leading to shorter reaction times and often cleaner product formation, which is applicable to the synthesis of complex molecules derived from benzamide scaffolds. nih.govijpsr.com

Design and Synthesis of Novel Trifluoromethyl Pyrimidine (B1678525) Derivatives Bearing an Amide Moiety

The this compound scaffold is a valuable component in the design of novel bioactive molecules, including pyrimidine derivatives. nih.govnih.gov A common strategy involves linking a trifluoromethyl pyrimidine core to various substituted phenylamides. nih.gov The synthesis typically involves a multi-step sequence. For example, starting with ethyl trifluoroacetoacetate, the pyrimidine ring can be constructed. A separate synthetic route prepares a key intermediate, such as an aminophenol, which is then coupled to the pyrimidine ring via an ether linkage. Finally, the amide bond is formed by reacting the amino group with a desired aromatic acid in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This modular approach allows for the creation of a diverse library of trifluoromethyl pyrimidine derivatives bearing an amide moiety for biological screening. nih.gov

Table 3: Final Amide Coupling Step for Pyrimidine Derivatives nih.gov

| Amine Intermediate | Aromatic Acid | Coupling Agent | Catalyst | Solvent | Conditions | Reaction Time | Product Class |

|---|---|---|---|---|---|---|---|

| Intermediate 4 (aminophenoxy-pyrimidine) | Substituted Aromatic Acid | EDCI | DMAP | Dichloromethane | 25 °C | 8-10 h | N-(phenyl)-benzamide derivatives |

Reaction Kinetics and Thermodynamics in this compound Synthesis and Transformation

The study of reaction kinetics and thermodynamics provides crucial insights into the rates, mechanisms, and energy changes associated with the synthesis and subsequent chemical changes of this compound. While comprehensive kinetic and thermodynamic data for every reaction involving this compound is not always available, existing research offers valuable information on its reactivity.

Detailed research findings on the kinetics of this compound transformations highlight the influence of its chemical structure on reaction rates. For instance, in the context of defluorinative thio-functionalization, the reaction of this compound was observed to be "rather sluggish," yielding the corresponding methyl-dithioester in a modest 35% yield. rsc.org This suggests a relatively high activation energy barrier for this particular transformation under the specified conditions. In contrast, moving the electron-withdrawing trifluoromethyl group to the meta position, as in 3-(trifluoromethyl)benzamide, drastically increased the reactivity, affording a 72% yield in a shorter time. rsc.org This indicates that the position of the trifluoromethyl group significantly impacts the electronic environment of the amide and, consequently, the kinetics of the reaction.

The synthesis of N-substituted derivatives of this compound also provides clues about its reaction kinetics. For example, the trifluoromethyl group is intentionally added to certain reagents to increase the rate of initial substitution reactions. orgsyn.org This is exemplified in the preparation of N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide, where the trifluoromethyl group is designed to accelerate the initial substitution step. orgsyn.org

While specific thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the synthesis of this compound are not extensively documented in dedicated studies, some data is available for the compound itself and related structures. The NIST WebBook provides gas phase ion energetics data for this compound, which can be fundamental for thermodynamic calculations. nist.gov

Furthermore, computational studies on related anomeric amides suggest that an N-alkyl group can lead to a much larger activation energy for certain reactions, which aligns with experimental observations of their stability. researchgate.net In the context of metal-mediated zincation of trifluoromethyl benzene (B151609), the formation of kinetic and thermodynamic products has been studied, revealing how reaction conditions can dictate the regioselectivity of deprotonation, a process influenced by both steric and electronic effects of the trifluoromethyl group. acs.org

The hydrolysis of trifluoromethylarenes, a transformation that can be conceptually related to the stability of the trifluoromethyl group on the benzamide ring, has been investigated. A study utilizing a combined Brønsted base system for the formal hydrolysis of trifluoromethylarenes sheds light on the mechanistic pathways, suggesting a single electron transfer process may be involved. thieme-connect.com Research on the stability of related compounds, such as 4-Trifluoromethyl-N-((trifluoromethyl)sulfonyl)benzamide, has also examined hydrolysis rates under specific conditions, providing qualitative insights into the compound's stability. beilstein-journals.orgdtu.dk

The following table summarizes qualitative kinetic observations for reactions involving this compound and its derivatives.

| Reaction Type | Substrate | Observation |

| Defluorinative Thio-functionalization | This compound | Reaction is "rather sluggish" |

| Defluorinative Thio-functionalization | 3-(Trifluoromethyl)benzamide | Drastically higher reactivity compared to the 4-substituted isomer |

| Amine Substitution | N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide | Trifluoromethyl group increases the rate of the initial substitution |

This information, while not always quantitative, provides a foundational understanding of the kinetic and thermodynamic factors governing the chemical behavior of this compound.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms within 4-(Trifluoromethyl)benzamide.

The ¹H NMR spectrum of this compound and its derivatives is characterized by distinct signals corresponding to the aromatic protons. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the para-substituted ring system appear as a set of doublets. For instance, in the closely related N-tert-butyl-4-(trifluoromethyl)benzamide, two doublets are observed at approximately δ 7.78 and δ 7.60 ppm, both with a coupling constant (J) of 8.0 Hz. amazonaws.com This pattern is indicative of the two distinct chemical environments for the protons on the benzene (B151609) ring, ortho and meta to the amide group. The protons of the amide group (-CONH₂) typically appear as a broad singlet, the chemical shift of which can be highly variable depending on concentration and solvent.

Table 1: ¹H NMR Spectral Data for a this compound Derivative

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.78 | Doublet | 8.0 | Aromatic Protons |

| 7.60 | Doublet | 8.0 | Aromatic Protons |

| 6.15 | Broad Singlet | - | NH Proton |

| 1.45 | Singlet | - | tert-Butyl Protons |

Data for N-tert-butyl-4-(trifluoromethyl)benzamide in CDCl₃. amazonaws.com

The ¹³C NMR spectrum provides critical information about the carbon skeleton of this compound. The spectrum for the N-tert-butyl derivative shows the carbonyl carbon (C=O) signal around δ 165.7 ppm. amazonaws.com The carbon atom of the trifluoromethyl group (CF₃) is observed as a quartet due to coupling with the three fluorine atoms, appearing at approximately δ 123.7 ppm with a large coupling constant (J) of about 270.8 Hz. amazonaws.com The aromatic carbons display distinct signals, with the carbon attached to the CF₃ group appearing as a quartet with a smaller coupling constant. For example, in N,N-dimethyl-4-(trifluoromethyl)benzamide, the quaternary carbon attached to the CF₃ group shows a quartet at δ 131.48 ppm with a J-coupling of 32.5 Hz, while the aromatic carbons ortho to the CF₃ group appear as a quartet at δ 125.52 ppm with a J-coupling of 3.8 Hz. rsc.org

Table 2: ¹³C NMR Spectral Data for N-tert-butyl-4-(trifluoromethyl)benzamide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 165.7 | Singlet | - | C=O |

| 139.2 | Doublet | 0.8 | Aromatic C |

| 132.7 | Quartet | 32.4 | Aromatic C-CF₃ |

| 127.2 | Singlet | - | Aromatic CH |

| 125.2 | Quartet | 3.7 | Aromatic CH |

| 123.7 | Quartet | 270.8 | CF₃ |

| 51.9 | Singlet | - | C(CH₃)₃ |

| 28.7 | Singlet | - | C(CH₃)₃ |

Data obtained in CDCl₃. amazonaws.com

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. For this compound derivatives, the spectrum typically shows a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. In N,N-dimethyl-4-(trifluoromethyl)benzamide, this singlet appears at a chemical shift of approximately -62.91 ppm in CDCl₃, using CFCl₃ as an external standard. rsc.org This characteristic signal confirms the presence and electronic environment of the CF₃ group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The spectrum of a derivative like N-tert-butyl-4-(trifluoromethyl)benzamide shows a prominent absorption band for the N-H stretch of the amide at approximately 3272 cm⁻¹. amazonaws.com The carbonyl (C=O) stretching vibration is observed as a strong band around 1637 cm⁻¹. amazonaws.com Furthermore, the characteristic strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are typically found in the 1350-1100 cm⁻¹ region. amazonaws.com For N-tert-butyl-4-(trifluoromethyl)benzamide, multiple bands are observed in this region, including strong peaks at 1327 cm⁻¹, 1157 cm⁻¹, and 1122 cm⁻¹. amazonaws.com

Table 3: Characteristic IR Absorption Bands for a this compound Derivative

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3272 | N-H Stretch | Amide (N-H) |

| 1637 | C=O Stretch | Amide (Carbonyl) |

| 1547 | N-H Bend | Amide |

| 1327, 1157, 1122 | C-F Stretch | Trifluoromethyl (CF₃) |

Data for N-tert-butyl-4-(trifluoromethyl)benzamide (KBr pellet). amazonaws.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound. The compound has a molecular formula of C₈H₆F₃NO and a calculated molecular weight of approximately 189.13 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of 189. The fragmentation pattern typically involves the loss of the amide functionality. A prominent peak is often observed at m/z 145, which corresponds to the [M-CONH₂]⁺ fragment, the stable 4-(trifluoromethyl)phenyl cation. nih.gov Another significant fragment can be seen at m/z 173, corresponding to the loss of an amino group [M-NH₂]⁺. nih.gov

Table 4: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 189 | [C₈H₆F₃NO]⁺ (Molecular Ion, M⁺) |

| 173 | [C₈H₄F₃O]⁺ |

| 145 | [C₇H₄F₃]⁺ |

Data from GC-MS analysis. nih.gov

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the entry number 4085828. nih.gov The analysis shows that the compound crystallizes in the triclinic space group P-1. nih.gov The unit cell parameters provide the dimensions of the basic repeating unit of the crystal lattice. In the crystal, molecules are typically linked by intermolecular hydrogen bonds between the amide N-H protons and the carbonyl oxygen atoms of adjacent molecules, forming characteristic motifs. iucr.org

Table 5: Single Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P -1 |

| a (Å) | 5.008 |

| b (Å) | 7.133 |

| c (Å) | 11.538 |

| α (°) | 99.455 |

| β (°) | 99.158 |

| γ (°) | 101.021 |

| Z | 2 |

Data from Crystallography Open Database, entry 4085828. nih.gov

Elucidation of Molecular Conformation in Crystalline State

The crystal structure of this compound has been determined to belong to the triclinic space group P-1. nih.gov The unit cell parameters, which define the repeating unit of the crystal lattice, have been reported as a = 5.008 Å, b = 7.133 Å, c = 11.538 Å, with angles α = 99.455°, β = 99.158°, and γ = 101.021°. nih.gov Within this framework, the molecule adopts a specific, non-planar conformation.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆F₃NO | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 5.008 | nih.gov |

| b (Å) | 7.133 | nih.gov |

| c (Å) | 11.538 | nih.gov |

| α (°) | 99.455 | nih.gov |

| β (°) | 99.158 | nih.gov |

| γ (°) | 101.021 | nih.gov |

| Z | 2 | nih.gov |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Halogen Bonding)

The supramolecular assembly of this compound in the solid state is governed by a cooperative interplay of various intermolecular interactions. These non-covalent forces, including strong hydrogen bonds, weaker C-H⋯F contacts, π-stacking, and other halogen-involved interactions, collectively determine the crystal packing and resulting material properties.

The most dominant intermolecular interaction in the crystal structures of benzamides is the N-H⋯O hydrogen bond. mdpi.com This interaction involves the amide proton (N-H) acting as a hydrogen bond donor and the carbonyl oxygen (C=O) as an acceptor. In this compound and its derivatives, these strong hydrogen bonds typically link molecules together to form robust supramolecular synthons, such as dimers or one-dimensional (1D) chains. nih.goviucr.orgmdpi.com

In many benzamide (B126) crystal structures, molecules form C(4) chains via N-H⋯O hydrogen bonds. nih.gov For example, in N-(ferrocenylmethyl)benzenecarboxamides, these interactions result in 1D chains with N⋯O distances ranging from 2.819 Å to 2.924 Å. mdpi.com In the case of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, molecules first form hydrogen-bonded dimers, which then extend into "tape" or "ribbon" structures. iucr.org The strength and directionality of these hydrogen bonds are paramount to the stability and organization of the crystal lattice. iucr.org

In the crystal structures of related trifluoromethyl-substituted benzamides, these interactions are frequently observed. For instance, in 4-methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate, aromatic π–π stacking is characterized by centroid-centroid distances of 3.7150 Å and 3.7857 Å. nih.gov Similarly, weak offset π–π stacking interactions have been identified in 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, with intercentroid distances of 3.868 Å and 3.855 Å. nih.govresearchgate.net These interactions often work in concert with hydrogen bonding to build the three-dimensional crystal architecture, connecting the primary hydrogen-bonded chains or layers. iucr.orgrsc.org

The trifluoromethyl group is a key participant in weaker, yet structurally significant, intermolecular contacts, particularly C-H⋯F hydrogen bonds. While organic fluorine was once considered a poor hydrogen bond acceptor, numerous studies have now characterized short C-H⋯F contacts as stabilizing interactions. rsc.orgacs.org

In the crystal structure of 4-methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide, C-H⋯F interactions link molecules into C(6) chains. nih.gov The energetics of these interactions have been quantified using computational methods like PIXEL. For example, in N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide, a short C-H⋯F contact was found to have a stabilizing interaction energy of -2.89 kcal/mol. acs.org This energy is significant, representing 30-40% of the strength of a conventional N-H⋯O hydrogen bond in amides. acs.org These studies confirm that C-H⋯F interactions are not merely consequences of crystal packing but are directional, stabilizing forces with a substantial electrostatic component that can influence molecular conformation and crystal packing. rsc.orgacs.org

| Interaction Type | Example Compound | Calculated Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|

| C-H⋯F | 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide | -2.89 | acs.org |

| C-H⋯F | N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide | -2.15 | acs.org |

| C-H⋯F-Csp³ (dimeric) | N-(4-Fluorophenyl)-4-(trifluoromethyl)benzamide | -2.8 | rsc.org |

| C(sp³)–F⋯F–C(sp³) | N-Methyl-N-(3-(trifluoromethyl)phenyl)benzamide | -1.3 (-5.5 kJ/mol) | rsc.org |

Beyond C-H⋯F bonds, the fluorine atoms of the -CF₃ group and other halogen substituents on benzamide derivatives can participate in a variety of other non-covalent interactions. These include halogen bonds (C-X⋯O/N/F, where X is Cl, Br, I) and other short contacts like F⋯F and X⋯F (X = Cl, Br, I). iucr.orgresearchgate.net

In the crystal packing of some trifluoromethyl-substituted benzamides, type II C(sp³)–F⋯F–C(sp³) interactions, where the two fluorine atoms approach each other, have been observed with stabilization energies around -1.3 kcal/mol (-5.5 kJ mol⁻¹). rsc.org In derivatives containing other halogens, interactions such as C-Br⋯Br and C-I⋯I contacts can become dominant structure-directing elements, linking hydrogen-bonded chains into ribbons. nih.govresearchgate.net A comprehensive study of benzamides substituted with both a trifluoromethyl group and another halogen (Cl, Br, or I) has systematically documented the occurrence and nature of C-F⋯X interactions, highlighting their role in modulating the supramolecular architecture. researchgate.net

Crystal Engineering Principles Applied to this compound Derivatives

Crystal engineering is the rational design of functional molecular solids by controlling intermolecular interactions. The study of this compound and its derivatives provides a clear illustration of these principles in action. By strategically modifying the molecular structure, chemists can manipulate the hierarchy of non-covalent interactions to produce desired crystal packing motifs and material properties.

A central concept in the crystal engineering of these compounds is the use of robust and predictable supramolecular synthons. iucr.org The amide-amide dimer or chain, formed by N-H⋯O hydrogen bonds, is the most powerful and reliable synthon in this class of molecules. iucr.orgmdpi.com The primary goal of crystal engineering then becomes directing how these primary chains or dimers assemble in three dimensions.

This is achieved by introducing other functional groups that promote secondary interactions. The 4-(trifluoromethyl) group is a potent tool in this regard. It steers the crystal packing through weaker but numerous C-H⋯F, F⋯F, and C-F⋯π interactions. nih.govrsc.org For example, substituting other halogens (Cl, Br, I) onto the benzamide scaffold allows for the exploration of synthon interchangeability. While chloro and bromo derivatives often exhibit isomorphism (having the same crystal structure), the larger and more polarizable iodo derivatives can favor different packing arrangements driven by strong I⋯I or I⋯O/N interactions. smolecule.comnih.govresearchgate.net

By balancing the strong N-H⋯O hydrogen bonds with a combination of π-stacking, C-H⋯F contacts, and specific halogen interactions, a high degree of control over the final solid-state structure can be achieved. This allows for the tuning of physical properties and the targeted design of crystalline materials based on the this compound framework. nih.govresearchgate.netresearchgate.net

Polymorphism and its Impact on Material Properties

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the development of pharmaceutical and material sciences. Different polymorphs of the same compound can exhibit varying physicochemical properties, including solubility, melting point, stability, and bioavailability. While the phenomenon of polymorphism is well-documented for benzamide and its derivatives, specific and extensive studies on the polymorphic behavior of this compound are not widely reported in publicly accessible literature. researchgate.net

However, the potential for polymorphism in this compound can be inferred from studies on structurally related compounds. For instance, research on 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide has revealed the existence of concomitant dimorphism. acs.org This study identified two polymorphic forms (Form I and Form II) that exhibit a rare simultaneous melting and solid-to-solid phase transition. acs.org The two forms, one with a centrosymmetric and the other with a noncentrosymmetric crystal structure, were found to have similar densities and lattice energies. acs.org Their distinct packing arrangements are primarily due to differences in weak intermolecular interactions, such as C–H···F and F···F contacts. acs.org

The known crystal structure of this compound has been characterized by single-crystal X-ray diffraction. The crystallographic data provides insight into the molecular conformation and intermolecular interactions, such as hydrogen bonding, which are key drivers for the formation of specific crystalline arrangements. The presence of the trifluoromethyl group, a strong electron-withdrawing group, can significantly influence the electronic distribution within the molecule and its potential for forming various stable packing motifs in the solid state.

Given the documented polymorphism in the broader class of benzamides and the specific example of a closely related trifluoromethyl-substituted derivative, it is plausible that this compound could also exhibit polymorphism under different crystallization conditions. The identification and characterization of potential polymorphs would be crucial for understanding its material properties and ensuring the selection of the most stable and suitable form for any given application. Further research, including screening for polymorphs using various solvents and crystallization techniques, would be necessary to fully explore the solid-state landscape of this compound.

Crystallographic Data for this compound (Form I)

| Parameter | Value nih.gov |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.008 |

| b (Å) | 7.133 |

| c (Å) | 11.538 |

| α (°) | 99.455 |

| β (°) | 99.158 |

| γ (°) | 101.021 |

| Z | 2 |

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy)

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure, composition, and crystallinity. The Raman spectrum of this compound has been recorded and provides a characteristic fingerprint of the compound.

Key Regions in the Raman Spectrum of Benzamide Derivatives:

Aromatic C-H Stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Amide N-H Stretching: The position of this band can vary depending on the extent of hydrogen bonding.

Carbonyl (C=O) Stretching: A strong band usually found in the range of 1630-1680 cm⁻¹, its position is sensitive to the electronic environment and hydrogen bonding.

Aromatic Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring stretching modes.

CF₃ Vibrations: The trifluoromethyl group has characteristic stretching and bending vibrations that are expected to appear in the spectrum.

While a detailed, peer-reviewed interpretation of the Raman spectrum of this compound is not extensively available, the raw spectral data can be compared with computational models and the spectra of related compounds to assign the observed vibrational modes. Such analysis can confirm the molecular structure and provide information about intermolecular interactions in the solid state. Changes in the Raman spectrum under different conditions, such as temperature or pressure, can also be used to study phase transitions and polymorphic transformations.

Instrumentation Details for a Reference FT-Raman Spectrum of this compound

| Parameter | Description |

| Instrument | Bruker MultiRAM Stand Alone FT-Raman Spectrometer |

| Technique | FT-Raman |

| Source of Spectrum | Bio-Rad Laboratories, Inc. |

| Source of Sample | Alfa Aesar, Thermo Fisher Scientific |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Conformational Analysis and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structure and properties of 4-(Trifluoromethyl)benzamide.

Prediction of Global Minimum Energy Conformations

DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms in a molecule, known as the global minimum energy conformation. For derivatives of this compound, such as N-[4-(trifluoromethyl)phenyl]benzamide, DFT calculations have been used to compare the predicted orientations of the planar regions of the molecule in isolation with their experimentally determined orientations in a crystal lattice. iucr.org In one study, the aryl rings were predicted by DFT to be tilted at approximately 30° with respect to each other, whereas in the crystal structure, the tilt was found to be around 60°. iucr.org This difference highlights the influence of intermolecular forces in the solid state on the molecular conformation.

Potential energy surface (PES) scans, a component of DFT studies, are performed to identify the most stable conformer of a molecule. For instance, in the analysis of 4-ethoxy-2,3-difluoro benzamide (B126), a PES scan was conducted by varying a selected dihedral angle to determine the geometry corresponding to the minimum energy. nih.gov This approach is crucial for understanding the conformational preferences of benzamide derivatives.

Analysis of Electronic Properties and Reactivity

DFT calculations provide valuable information about the electronic properties of this compound, which are key to understanding its reactivity. The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the electronic distribution within the molecule. smolecule.com This affects the molecule's lipophilicity and its ability to interact with biological targets.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common application of DFT. The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. acs.org For instance, in a study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the HOMO-LUMO band gap was calculated to understand its electrical transport properties and electron conductivity. acs.org These electronic parameters, along with others like dipole moment and polarizability, are crucial for predicting the behavior of the molecule in chemical reactions and biological systems. acs.org

Molecular Docking Studies for Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to predict the binding affinity and interaction of small molecules like this compound derivatives with biological macromolecules.

Prediction of Binding to Protein Structures (e.g., Potassium Channels, HERA protein, Peroxiredoxins, EGFR)

Molecular docking studies have been employed to investigate the binding of this compound derivatives to a variety of protein targets.

Potassium Channels: A study on a novel intermediate salt of N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-(trifluoromethyl) benzamide investigated its affinity for voltage-gated potassium channels as a potential antiepileptic drug. nih.govresearchgate.net The docking analysis helped to understand the binding mode of this compound to the potassium channel protein structure. nih.gov

HERA protein and Peroxiredoxins: In a study of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, molecular docking was used to investigate their binding interactions with the HERA protein for cytotoxic activity and Peroxiredoxins (specifically 3MNG) for antioxidant activity. bohrium.comnih.govresearchgate.net The results showed promising binding free energies, suggesting their potential as therapeutic agents. bohrium.comnih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR): Several studies have utilized molecular docking to explore the interaction of this compound derivatives with EGFR, a key target in cancer therapy. semanticscholar.orgnih.govdongguk.edu For example, 4-aryloxy-5-benzamidopyrimidines containing a trifluoromethyl group were shown to inhibit EGFR, and docking studies provided a plausible binding mode for these compounds. nih.govdongguk.edu Another study on bis-amide Ugi adducts with a trifluoromethylphenyl group used molecular docking to understand their dual inhibitory potential against both wild-type and mutant EGFR. rsc.org

Elucidation of Molecular Interaction Mechanisms with Biological Targets

Beyond predicting binding affinity, molecular docking elucidates the specific interactions between a ligand and its target protein. This includes identifying key amino acid residues involved in the binding and the types of interactions, such as hydrogen bonds and hydrophobic interactions.

For instance, in the docking of N-[4-(trifluoromethyl)phenyl]benzamide derivatives with EGFR, the analysis revealed the importance of the trifluoromethyl group for potent inhibitory activity. semanticscholar.org The molecular modeling results for one analogue showed that a flexible linker allowed the molecule to bypass a bulky residue and bind effectively to the active site of a mutant form of the Abl protein kinase. semanticscholar.org Similarly, docking studies of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides against HERA and Peroxiredoxin proteins identified the specific binding interactions responsible for their cytotoxic and antioxidant activities. bohrium.comnih.govresearchgate.net

The following table summarizes the key findings from molecular docking studies of this compound derivatives with various protein targets.

| Derivative Class | Protein Target | Key Findings |

| N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-(trifluoromethyl) benzamide | Voltage-gated potassium channels | Predicted affinity for the protein structure, suggesting potential as a potassium channel blocker. nih.govresearchgate.net |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | HERA protein, Peroxiredoxins (3MNG) | Showed promising binding interactions, indicating potential cytotoxic and antioxidant activities. bohrium.comnih.govresearchgate.net |

| 4-Aryloxy-5-benzamidopyrimidines | EGFR | Docking suggested a reasonable binding mode, providing a basis for developing more optimized EGFR inhibitors. nih.govdongguk.edu |

| Bis-amide Ugi adducts with a trifluoromethylphenyl group | EGFR (wild-type and mutant) | Explained the dual inhibitory potential against different forms of EGFR. rsc.org |

| N-[4-(trifluoromethyl)phenyl]benzamide analogues | EGFR, Abl protein kinase | Elucidated the role of the trifluoromethyl group and flexible linkers in binding to the active sites. semanticscholar.org |

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. It provides a graphical representation of the regions of close contact between molecules, offering insights into the forces that govern crystal packing.

For N-[4-(trifluoromethyl)phenyl]benzamide, Hirshfeld surface analysis was used to examine the intermolecular interactions in its crystal structure. iucr.org This analysis, combined with the calculation of molecular interaction energies, demonstrated that both hydrogen bonding and dispersion forces are crucial for the side-by-side stacking of the molecules in the crystal. iucr.org The analysis can be broken down into contributions from different types of contacts. For a related compound, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, Hirshfeld analysis revealed the following contributions to the crystal packing: C⋯H/H⋯C (29.2%), H⋯H (28.6%), F⋯H/H⋯F (25.6%), O⋯H/H⋯O (5.7%), and F⋯F (4.6%). nih.gov This detailed breakdown helps in understanding the relative importance of various weak intermolecular interactions in stabilizing the crystal lattice.

The d_norm surfaces generated in Hirshfeld analysis highlight the regions of intermolecular contact, with red spots indicating close contacts. nih.govresearchgate.net This visual tool is invaluable for understanding the packing motifs and the nature of the forces holding the crystal together.

The table below presents the percentage contributions of different intermolecular contacts to the Hirshfeld surface for a related trifluoromethyl-containing compound.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| C⋯H/H⋯C | 29.2 |

| H⋯H | 28.6 |

| F⋯H/H⋯F | 25.6 |

| O⋯H/H⋯O | 5.7 |

| F⋯F | 4.6 |

| N⋯H/H⋯N | 2.4 |

| O⋯C/C⋯O | 2.2 |

| F⋯C/C⋯F | 0.8 |

| O⋯N/N⋯O | 0.2 |

Data from a study on 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational methods, particularly molecular docking, are pivotal in elucidating the structure-activity relationships (SAR) of this compound derivatives. These studies predict how modifications to the molecular structure will affect its binding affinity to a biological target. nih.govd-nb.info

Key findings from computational SAR studies include:

Inhibition of Cholesteryl Ester Transfer Protein (CETP) : Induced-fit docking simulations of trifluoromethyl benzamide derivatives have shown that they can fit into the CETP active site, with hydrophobic interactions being the predominant force for complex formation. nih.gov

Anticancer Activity : In the development of novel anticancer agents, docking studies revealed that chromen benzamide derivatives containing a trifluoromethyl group show good binding interactions with target proteins like HERA and 3MNG. d-nb.info Similarly, derivatives of 4-(aminomethyl)benzamide (B1271630) containing a (trifluoromethyl)benzene ring were found to be highly potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). semanticscholar.org

These computational approaches allow researchers to rationalize the observed biological activities and guide the synthesis of more potent and selective drug candidates. d-nb.infosemanticscholar.org

Prediction of Bioactivity and ADMET Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, providing an early assessment of a molecule's pharmacokinetic and safety profile. jonuns.comd-nb.info For derivatives of this compound, computational models can predict a range of crucial parameters.

While specific data for this compound is not available, analysis of closely related benzamide derivatives using platforms like pKCSM and admetSAR provides insight into expected properties. jonuns.comjonuns.com

Table 2: Predicted ADMET Properties for Benzamide Derivatives Based on In Silico Models

| Property | Parameter | Predicted Outcome for Related Benzamides | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicted to have good absorption. jonuns.com | High absorption is crucial for oral bioavailability. |

| Distribution | Blood-Brain Barrier (BBB) Penetration | LogBB values for similar compounds are often low, suggesting limited penetration into the central nervous system. jonuns.com | Low BBB penetration can be desirable to avoid CNS side effects. |

| Metabolism | CYP450 Substrate/Inhibitor | Varies depending on the specific derivative; often predicted to be a substrate for one or more CYP enzymes. | Predicts potential drug-drug interactions. |

| Excretion | Total Clearance | Values for related compounds indicate the speed of excretion from the body. jonuns.com | Affects dosing frequency and half-life. |

| Toxicity | Ames Test | Often predicted to be non-mutagenic. jonuns.com | Indicates a low potential to be carcinogenic. |

| Toxicity | Oral Toxicity (LD50) | Classifies the compound based on predicted lethal dose in animal models. jonuns.com | Provides an early indication of acute toxicity. |

These predictions are essential for prioritizing compounds for further experimental testing and optimizing their drug-like properties. jonuns.comnih.gov

Computational Modeling of Reaction Mechanisms (e.g., Hydrogen Atom Origin in Deamination)

Computational modeling is a powerful tool for elucidating complex reaction mechanisms. A notable example involves the use of an N-acyloxy-N-alkoxyamide reagent derived from this compound, namely N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide, for the direct deamination of primary amines. orgsyn.orgresearchgate.net

In this reaction, the primary amine is converted to an alkane. A key mechanistic question was the origin of the hydrogen atom incorporated into the final product. Through a combination of computational modeling and deuterium (B1214612) labeling experiments, it was definitively shown that the hydrogen atom originates from the amine's -NH2 group and the subsequent primary isodiazene (-N=NH) intermediate. orgsyn.orgresearchgate.netorgsyn.org This finding was crucial in understanding the novel free radical chain hydrogen atom transfer (HAT) mechanism by which this unprecedented isodiazene species operates. orgsyn.org

Applications in Medicinal Chemistry and Pharmaceutical Research

Anticancer Activity of 4-(Trifluoromethyl)benzamide Derivatives

Derivatives incorporating the this compound moiety have demonstrated notable potential as anticancer agents. The combination of the trifluoromethyl group with various heterocyclic structures, such as thiazolo[4,5-d]pyrimidine, has been investigated to create active compounds with improved bioavailability for cancer therapy. nih.gov Fluorinated compounds are currently an important class of anticancer drugs. nih.gov Research has led to the synthesis of numerous novel benzofurancarboxamides and trifluoromethylquinolines that have been evaluated for their in vitro anticancer activity against various cancer cell lines. nih.govbiointerfaceresearch.com

Derivatives of this compound have been evaluated for their cytotoxic effects against a range of human cancer cell lines, with significant activity observed in lung (A-549) and breast (MCF-7) cancer cells. For instance, a series of fully-substituted 4-(trifluoromethyl)isoxazoles were synthesized and tested for their anticancer activities against MCF-7, 4T1, and PC-3 cell lines. rsc.org One of the lead molecules, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, exhibited potent anticancer activity against the human breast cancer cell line MCF-7. rsc.org Similarly, other studies have shown that newly synthesized 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives displayed antiproliferative activity against human cancer cell lines including MCF-7. nih.gov Other research has also confirmed the inhibitory effects of various compounds on A-549 and MCF-7 cell lines. rsc.org

| Compound Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 4-(Trifluoromethyl)isoxazole derivative (2g) | MCF-7 (Breast) | IC50 = 2.63 μM | rsc.org |

| 5-(Trifluoromethyl)-thiazolo[4,5-d]pyrimidine derivative (3b) | MCF-7/WT (Breast) | Strong cytotoxic effect observed | nih.gov |

| Benzimidazole derivative (se-182) | A549 (Lung) | IC50 = 15.80 μg/mL | jksus.org |

| Benzimidazole derivative (se-182) | MCF-7 (Breast) | Dose-dependent cytotoxic effects | jksus.org |

| Phosphomolybdate hybrid solid | A549 (Lung) | IC50 = 25.17 μmol L−1 | rsc.org |

| Phosphomolybdate hybrid solid | MCF-7 (Breast) | IC50 = 32.11 μmol L−1 | rsc.org |

A key mechanism behind the anticancer potential of this compound derivatives is their ability to modulate critical cellular signaling pathways involved in cancer progression. The Hedgehog (Hh) signaling pathway, a new therapeutic target for cancer treatment, has been a focus of this research. researchgate.net A series of novel 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group were designed and synthesized as inhibitors of the Hedgehog signaling pathway. researchgate.netnih.gov These compounds showed potent inhibitory effects, with one derivative, compound 13d, proving to be the most potent with an IC50 value of 1.44 nM against the pathway. nih.gov The introduction of the trifluoromethyl group can enhance the ability of small molecule inhibitors to bind to key protein targets in tumor cells, thereby blocking the signal transduction pathways that lead to tumor proliferation and metastasis. wechemglobal.com Other signaling pathways, such as the TNF signaling pathway and TGF/SMAD signaling, are also known to be modulated by various small molecules in cancer cells. nih.govmdpi.commdpi.com

The trifluoromethyl (-CF3) group plays a crucial role in enhancing the pharmacological profile of drug candidates. mdpi.com Its introduction into a molecule can significantly improve efficacy and selectivity due to several factors:

Increased Lipophilicity : The -CF3 group enhances a molecule's ability to pass through cell membranes, improving its uptake and transport within the body. nih.govmdpi.com

Metabolic Stability : The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making the -CF3 group resistant to metabolic degradation by enzymes. nih.govmdpi.com This leads to greater stability and a longer duration of action in vivo. wechemglobal.com

Enhanced Binding Affinity : The strong electronegativity of the trifluoromethyl group can influence how a drug molecule interacts with its biological target, potentially leading to stronger and more selective binding. wechemglobal.commdpi.com

Improved Bioavailability : By increasing metabolic stability and cell permeability, the -CF3 group can improve a drug's oral bioavailability. wechemglobal.com

A compelling example of this influence was observed in a study of isoxazole-based anticancer molecules. A derivative containing a trifluoromethyl group was found to be almost eight times more active against the MCF-7 breast cancer cell line than its non-trifluoromethylated counterpart, demonstrating the significant impact of this functional group on anticancer efficacy. rsc.org

Antimicrobial and Anti-inflammatory Properties

Beyond cancer research, derivatives of this compound have shown promise as both antimicrobial and anti-inflammatory agents.

Antimicrobial Activity : Benzamide (B126) derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ, a target for developing new antibiotics. nih.govmdpi.com Difluorobenzamide derivatives, for example, have exhibited antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Furthermore, novel chalcones bearing trifluoromethyl substituents have been synthesized and evaluated for their antibacterial and antifungal activity against pathogenic strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. nih.gov The antimicrobial effects of these compounds are often attributed to the increased lipophilicity conferred by the fluorine atoms. nih.gov

Anti-inflammatory Activity : The anti-inflammatory potential of compounds derived from this scaffold has also been explored. A series of 2H-1,4-benzoxazin-3(4H)-one derivatives, modified with a 1,2,3-triazole ring containing a trifluoromethylbenzyl group, were synthesized and screened for anti-inflammatory activity. nih.gov These compounds were found to effectively reduce the production of nitric oxide (NO) and decrease the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in microglia cells stimulated by lipopolysaccharide (LPS). nih.gov The mechanism of action involved the activation of the Nrf2-HO-1 signaling pathway, which helps alleviate inflammation. nih.gov

Potential as Potassium Channel Blockers

Derivatives of benzamide have been identified as a class of inhibitors for voltage-gated potassium channels, which are crucial for various physiological processes. nih.gov Blockade of these channels can impact T-cell activation and immune responses, making them a target for therapeutic intervention. nih.gov

The Kv1.3 potassium channel, found in human T-lymphocytes, is a specific target. A class of benzamide inhibitors has been identified that can block this channel, leading to the inhibition of T-cell activation. nih.gov Additionally, other research has focused on the TASK-1 potassium channel, which is considered a promising target for anti-arrhythmic therapy. nih.gov An aromatic carbonamide, which is a type of benzamide derivative, has been evaluated as a high-affinity inhibitor of the TASK-1 channel. nih.gov Potassium channel blockers are a class of drugs that work by inhibiting the efflux of potassium through cell membranes, which prolongs the duration of action potentials. drugbank.com This mechanism is utilized in anti-arrhythmia agents. drugbank.comwikipedia.org

Targeting Voltage-Gated Potassium Channels

Voltage-gated potassium (Kv) channels are transmembrane proteins crucial for regulating neuronal excitability; they play a key role in returning the depolarized cell to a resting state. nih.gov The Kv7 (or KCNQ) channel subfamily, in particular, has garnered significant attention as a therapeutic target for hyperexcitability disorders. nih.govacs.org The M-current, a type of non-inactivating potassium current generated by the activity of Kv7.2, Kv7.3, and Kv7.5 subunits, acts to suppress repetitive neuronal firing. acs.org Consequently, activators of these channels are of significant interest in medicinal chemistry.

Research into novel Kv7 channel activators has explored derivatives of the benzamide scaffold. For instance, building upon the chemical structure of known modulators, scientists have synthesized compounds incorporating a 4-(trifluoromethyl)benzyl moiety. One such derivative, 2-amino-N-hexyl-4-((4-(trifluoromethyl)benzyl)amino)benzamide, was designed and synthesized as part of a program to develop potent and chemically stable neuronal Kv7 channel activators. acs.org The trifluoromethyl group in these structures is often critical for achieving the desired potency and pharmacological profile, highlighting the importance of the this compound framework in designing specific modulators for these ion channels.

Pharmacological Activity in Epileptic Paroxysmal Seizures

Given their role in dampening neuronal excitability, Kv7 channel activators are a key therapeutic strategy for managing epileptic seizures. acs.org The pharmacological augmentation of the M-current is a validated approach for seizure control. acs.org Consequently, compounds derived from the this compound scaffold that target these channels have been investigated for their anticonvulsant properties.

The anticonvulsant potential of new chemical entities is typically evaluated in established rodent models, such as the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govnih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify agents that may be effective against absence seizures. frontiersin.org Benzamide derivatives have shown promise in these assays. For example, a series of 4-aminobenzamides demonstrated significant anticonvulsant effects in mice. nih.gov The compound d,l-4-amino-N-(α-methylbenzyl)-benzamide, in particular, showed a high level of activity against MES-induced seizures with a favorable protective index, indicating a good separation between its effective dose and a dose causing neurological deficit. nih.gov

| Compound | Anti-MES ED₅₀ (mg/kg, i.p.) | Neurotoxicity TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |

|---|---|---|---|

| 4-Amino-N-amylbenzamide | 42.98 | 114.39 | 2.7 |

| 4-Amino-N-cyclohexylbenzamide | 144.31 | 404.31 | 2.8 |

| d,l-4-Amino-N-(α-methylbenzyl)-benzamide | 18.02 | 170.78 | 9.5 |

Enzyme and Receptor Modulation

The this compound structure is a versatile pharmacophore that has been incorporated into inhibitors targeting a range of enzymes and receptors. The trifluoromethyl group can enhance binding interactions within the active site of a target protein, leading to increased potency and selectivity.

Derivatives of this compound have been shown to inhibit cholinesterases, enzymes critical for breaking down neurotransmitters. A study investigating hydrazones derived from 4-(trifluoromethyl)benzohydrazide revealed dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Most of the synthesized compounds were more potent inhibitors of AChE. The compound 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide was identified as the strongest inhibitor of AChE in the series.

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|

| 4-(Trifluoromethyl)benzohydrazide | >1000 | >1000 |

| 2-chloro/trifluoromethyl benzylidene derivative | 137.7 | 19.1 |

| 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide | 46.8 | 40.9 |

Furthermore, the benzamide scaffold is a known pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Novel benzenesulfonamides carrying a benzamide moiety have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoforms hCA I and hCA II, with inhibition constants (Ki) in the low nanomolar range.

Protein tyrosine kinases are a large family of enzymes that play a central role in cellular signaling pathways regulating growth, differentiation, and proliferation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a major target for drug development. The this compound moiety has been successfully integrated into potent tyrosine kinase inhibitors (TKIs).

For example, a series of 4-(aminomethyl)benzamide (B1271630) derivatives were designed as potential anticancer agents, with several compounds showing potent inhibitory activity against multiple receptor tyrosine kinases. Notably, analogues featuring a (trifluoromethyl)benzene ring in either the amide or amine portion of the molecule demonstrated high potency against the Epidermal Growth Factor Receptor (EGFR), with inhibition rates exceeding 90% at a concentration of 10 nM. In another study, the introduction of a trifluoromethyl substituent at various positions of the benzamide ring in a series of novel TKIs led to improved activity in certain derivatives.

| Target Kinase | Compound Class | Inhibitory Activity |

|---|---|---|

| EGFR | 4-(Arylaminomethyl)benzamide derivative | 92% inhibition at 10 nM |

| BCR-ABL | Nilotinib-related benzamide derivative | IC₅₀ = 0.037 µM |

| ABL | ABL/c-KIT dual inhibitor | IC₅₀ = 46 nM |

| c-KIT | ABL/c-KIT dual inhibitor | IC₅₀ = 75 nM |

Agrochemical Applications

The unique properties conferred by the trifluoromethyl group are also highly valued in the field of agrochemicals, where it can enhance the efficacy and stability of active ingredients.

The benzamide chemical structure is found in a number of commercial herbicides. The trifluoromethyl group is a common feature in modern agrochemicals, known to contribute to their biological activity. While this compound itself is not a commercial herbicide, its structural isomers and related derivatives are. For example, Flutolanil, a systemic fungicide with some herbicidal properties, is N-[3-(1-methylethoxy)phenyl]-2-(trifluoromethyl)benzamide. This compound is structurally very similar, demonstrating the utility of the trifluoromethyl-benzamide scaffold in agrochemical design. Another chiral herbicide, Beflubutamid, contains a trifluoromethylphenoxy moiety and acts by inhibiting carotenoid biosynthesis, which leads to the photooxidation of chlorophyll. acs.org The (-)-enantiomer of Beflubutamid was found to have at least 1000 times higher herbicidal activity than the (+)-enantiomer, showcasing the stereospecificity of its biological action. acs.org The development of such compounds indicates that the trifluoromethyl-substituted phenylamide core is a viable platform for discovering new herbicidal agents.

Fungicidal Activity (e.g., Flutolanil and its relation)